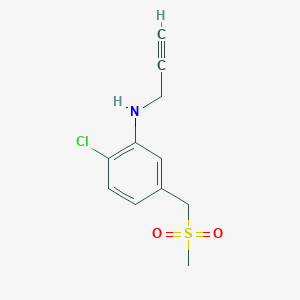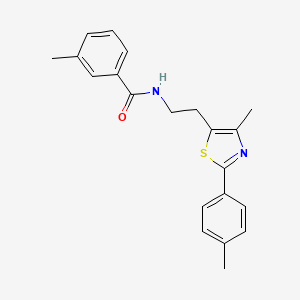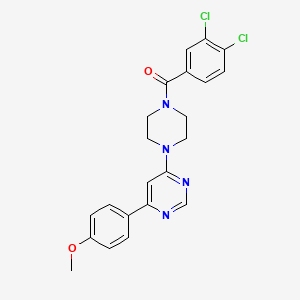
(3,4-Dichlorophenyl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dichlorophenyl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone: is a complex organic compound that has garnered interest in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichlorophenyl group, a pyrimidinyl group, and a piperazinyl group, making it a multifaceted molecule with diverse reactivity and utility.
作用机制
Target of Action
It is known that many compounds with a similar structure, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been found to interact with their targets in various ways, leading to changes in cellular function . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
For example, indole derivatives have been found to affect pathways related to a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
It is known that the piperazine ring, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
For example, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Action Environment
It is known that the reaction of similar compounds can be relatively sluggish at low temperatures and might produce some side products at higher temperatures under the influence of a basic catalyst .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrimidinyl and piperazinyl structures. One common approach is to first synthesize the pyrimidinyl core through a condensation reaction between an appropriate amine and a β-diketone. The piperazinyl group can be introduced through nucleophilic substitution reactions involving piperazine derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The presence of the dichlorophenyl group makes the compound susceptible to oxidation reactions, which can introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the pyrimidinyl and piperazinyl groups, potentially altering the compound's properties.
Substitution: : Nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings or the piperazinyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: : Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often with the aid of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs, each with potentially different biological and chemical properties.
科学研究应用
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: : Its interactions with biological systems can be studied to understand its potential as a therapeutic agent.
Medicine: : The compound may have applications in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: : It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
相似化合物的比较
This compound can be compared to other similar compounds, such as:
4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazine: : Lacks the dichlorophenyl group, resulting in different reactivity and biological activity.
3,4-Dichlorophenylpiperazine:
属性
IUPAC Name |
(3,4-dichlorophenyl)-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O2/c1-30-17-5-2-15(3-6-17)20-13-21(26-14-25-20)27-8-10-28(11-9-27)22(29)16-4-7-18(23)19(24)12-16/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAZNUKOPKLVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
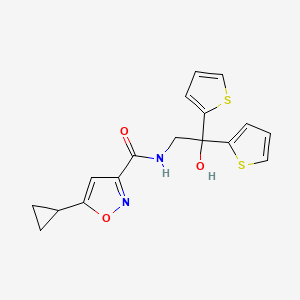

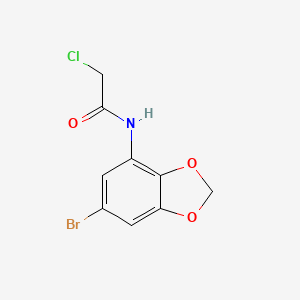
![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919211.png)
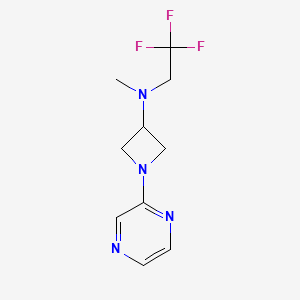
![1-acetyl-N-({[2,4'-bipyridine]-4-yl}methyl)piperidine-4-carboxamide](/img/structure/B2919213.png)
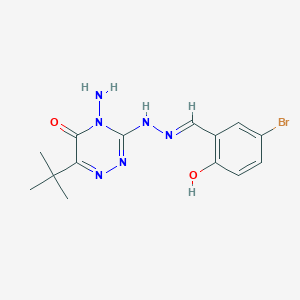
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide](/img/structure/B2919217.png)
![3-fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2919218.png)


![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2919223.png)
